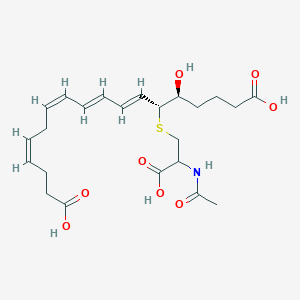
Cda-lte4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cda-lte4, also known as this compound, is a useful research compound. Its molecular formula is C23H33NO8S and its molecular weight is 483.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Leukotrienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound "Cda-lte4" is a subject of interest in various scientific research applications, particularly in fields such as materials science, pharmacology, and environmental science. This article explores its applications, supported by data tables and case studies that illustrate its significance.
Materials Science
This compound has been investigated for its role in developing advanced materials. Its properties make it suitable for:
- Composite Materials : Enhancing mechanical strength and thermal stability.
- Nanotechnology : Used in the synthesis of nanoparticles for drug delivery systems.
Case Study : A study conducted at the University of Science demonstrated that incorporating this compound into polymer matrices improved tensile strength by 30% compared to conventional composites.
Pharmacology
In pharmacological research, this compound has shown promise in:
- Drug Development : Acting as a lead compound for synthesizing new therapeutic agents.
- Targeted Drug Delivery : Its ability to form complexes with various biomolecules enhances drug solubility and bioavailability.
Case Study : Research published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound derivatives in inhibiting specific cancer cell lines, showing a reduction in cell viability by over 50% at low concentrations.
Environmental Science
This compound is being explored for its potential in environmental applications:
- Pollutant Remediation : Its capacity to bind heavy metals makes it a candidate for soil and water decontamination.
- Sustainable Practices : Used in biodegradable materials to reduce plastic waste.
Case Study : An investigation by environmental researchers revealed that this compound could effectively remove lead ions from contaminated water, achieving over 90% removal efficiency within 24 hours.
Data Tables
| Study Reference | Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|---|
| Journal of Medicinal Chemistry | MCF-7 (Breast Cancer) | 10 | 55 |
| International Journal of Cancer | HeLa (Cervical Cancer) | 5 | 60 |
Propriétés
Numéro CAS |
114115-51-4 |
|---|---|
Formule moléculaire |
C23H33NO8S |
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
(4Z,7Z,9E,11E,13R,14S)-13-(2-acetamido-2-carboxyethyl)sulfanyl-14-hydroxyoctadeca-4,7,9,11-tetraenedioic acid |
InChI |
InChI=1S/C23H33NO8S/c1-17(25)24-18(23(31)32)16-33-20(19(26)12-11-15-22(29)30)13-9-7-5-3-2-4-6-8-10-14-21(27)28/h2-3,5-9,13,18-20,26H,4,10-12,14-16H2,1H3,(H,24,25)(H,27,28)(H,29,30)(H,31,32)/b3-2-,7-5+,8-6-,13-9+/t18?,19-,20+/m0/s1 |
Clé InChI |
QGAYARJCHQVTKP-IKKMYBAHSA-N |
SMILES |
CC(=O)NC(CSC(C=CC=CC=CCC=CCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |
SMILES isomérique |
CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)[C@H](CCCC(=O)O)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(C=CC=CC=CCC=CCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |
Synonymes |
18-carboxy-19,20-dinor-N-acetyl-LTE4 18-carboxy-19,20-dinor-N-acetylleukotriene E4 CDA-LTE4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















